N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrazole ring, a triazole ring, and a pyrimidine ring, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Benzyl Group: The pyrazole intermediate is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Formation of the Triazole Ring: The benzylated pyrazole is then subjected to cyclization with an appropriate azide to form the triazole ring.
Formation of the Pyrimidine Ring: Finally, the triazole intermediate is reacted with a suitable nitrile or amidine to form the pyrimidine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and eco-friendly solvents and catalysts to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of novel drugs with potential therapeutic applications in areas such as oncology, infectious diseases, and neurological disorders.
Biological Research: It serves as a tool compound for studying various biological processes and pathways, including enzyme inhibition and receptor binding.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of various enzymes, including kinases and proteases, by binding to their active sites and preventing substrate access.
Modulate Receptors: The compound can bind to specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels, modulating their activity and downstream signaling pathways.
Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used in medicinal chemistry for drug design.
Triazolo[1,5-a]quinoxaline Derivatives: These compounds have a triazole ring fused with a quinoxaline ring and are explored for their antimicrobial and antiviral activities.
Triazolo[1,5-c]quinazoline Derivatives: These compounds feature a triazole ring fused with a quinazoline ring and are studied for their anti-inflammatory and anticancer properties.
The uniqueness of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H15N7O2 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H15N7O2/c1-26-14-5-2-4-12(8-14)10-23-11-13(9-19-23)20-16(25)15-21-17-18-6-3-7-24(17)22-15/h2-9,11H,10H2,1H3,(H,20,25) |
InChI Key |
RCIVXKRSFXSLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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